(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone
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Overview
Description
(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated imidazo[1,2-A]pyridine core linked to a morpholino group via a methanone bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone typically involves multi-step organic reactions. One common method starts with the bromination of imidazo[1,2-A]pyridine, followed by the introduction of a morpholino group through nucleophilic substitution. The final step involves the formation of the methanone bridge under controlled conditions, often using a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the imidazo[1,2-A]pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction can influence various biochemical pathways, making it a valuable tool for studying cellular processes and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine derivatives: These compounds share the imidazo[1,2-A]pyridine core but differ in their substituents, affecting their chemical and biological properties.
Morpholino derivatives: Compounds featuring the morpholino group, which can influence their solubility and reactivity.
Methanone-linked compounds: Molecules with a methanone bridge, which can impact their stability and interaction with biological targets.
Uniqueness
(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone stands out due to its combination of a brominated imidazo[1,2-A]pyridine core and a morpholino group, linked by a methanone bridge. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-1-2-11-14-7-10(16(11)8-9)12(17)15-3-5-18-6-4-15/h1-2,7-8H,3-6H2 |
InChI Key |
DHFOCUJZAYLQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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